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Compound of Interest

2-(Diphenylphosphino)benzoic
Compound Name: o
aci

Cat. No. B100216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-
(Diphenylphosphino)benzoic acid, a compound of significant interest in coordination
chemistry and catalysis. The following sections detail the precise three-dimensional
arrangement of the molecule in the solid state, as determined by single-crystal X-ray diffraction,
and provide the experimental protocol for this determination.

Crystallographic Data Summary

The crystal structure of 2-(Diphenylphosphino)benzoic acid has been determined and the
data is available from the Cambridge Crystallographic Data Centre (CCDC) under the
deposition number 176234. The associated scientific publication can be accessed via the
Digital Object Identifier (DOI) 10.1021/ic010600e.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters obtained from the single-
crystal X-ray diffraction analysis.
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Parameter Value
Empirical formula C19H1502P
Formula weight 306.30
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21/n

Unit cell dimensions

a 9.782(2) A

b 16.013(3) A
C 10.153(2) A
a 90°

B 108.45(3)°

y 90°

Volume 1509.4(5) A3
z 4

Calculated density 1.348 Mg/m3
Absorption coefficient 0.190 mm~1
F(000) 640

Data collection

Diffractometer Bruker SMART APEX
Radiation source MoKa

Theta max 28.29°
Refinement
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R-factor (R1) 0.0457
Weighted R-factor (WR2) 0.1198
Goodness-of-fit (S) 1.035

Selected Bond Lengths

The table below presents a selection of key intramolecular bond distances.

Bond Length (A)
P(1)-C(1) 1.834(2)
P(1)-C(7) 1.832(2)
P(1)-C(13) 1.839(2)
C(18)-0(1) 1.259(3)
C(18)-0(2) 1.270(3)
C(13)-C(18) 1.498(3)

Selected Bond Angles

Key intramolecular bond angles are provided in the following table.

Atoms Angle (°)

C(1)-P(1)-C(7) 102.51(9)

C(1)-P(1)-C(13) 101.83(9)

C(7)-P(1)-C(13) 103.41(9)

0(1)-C(18)-0(2) 123.4(2)

0(1)-C(18)-C(13) 118.5(2)

0(2)-C(18)-C(13) 118.1(2)
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Experimental Protocol

The determination of the crystal structure of 2-(Diphenylphosphino)benzoic acid involved the

following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of 2-
(Diphenylphosphino)benzoic acid in an appropriate organic solvent system.

Data Collection

A suitable single crystal was mounted on a Bruker SMART APEX CCD area detector
diffractometer. The crystal was maintained at a constant temperature of 293(2) K during data
collection. The diffractometer was equipped with a graphite-monochromated MoKa radiation
source (A = 0.71073 A). A series of w and @ scans were performed to collect a complete
dataset.

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package for integration
of the diffraction spots. The structure was solved by direct methods using the SHELXS
software and refined by full-matrix least-squares on F2 using the SHELXL software. All non-
hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated
positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal
structure of 2-(Diphenylphosphino)benzoic acid.
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Synthesis & Crystallization

Synthesis of 2-(Diphenylphosphino)benzoic acid
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Caption: Experimental workflow for the crystal structure determination.
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 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-
(Diphenylphosphino)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b100216#crystal-structure-of-2-
diphenylphosphino-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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